molecular formula C5H8F2O3 B13361965 Ethyl 3,3-difluoro-2-hydroxypropanoate

Ethyl 3,3-difluoro-2-hydroxypropanoate

Cat. No.: B13361965
M. Wt: 154.11 g/mol
InChI Key: VXIGGQBJVRJJDP-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoro-2-hydroxypropanoate (CAS 1515407-51-8) is a fluorinated ester and alcohol derivative with significant potential as a versatile building block in organic and medicinal chemistry research. Its molecular formula is C5H8F2O3, with a molecular weight of 154.11 . The compound features both a reactive ethyl ester and a hydroxy group adjacent to a difluoromethylene unit, making it a valuable synthon for introducing difluoro alcohol or difluoro carbohydrate motifs into more complex structures. A key documented application of this specific compound is its use as a key intermediate in the synthesis of difluororibose derivatives, which are investigated for their potent antiviral properties . The incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug discovery to fine-tune properties such as metabolic stability, bioavailability, and binding selectivity . As such, this compound serves as a crucial reagent for researchers developing novel pharmaceutical candidates, particularly in the areas of nucleoside and antiviral agent synthesis . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H8F2O3

Molecular Weight

154.11 g/mol

IUPAC Name

ethyl 3,3-difluoro-2-hydroxypropanoate

InChI

InChI=1S/C5H8F2O3/c1-2-10-5(9)3(8)4(6)7/h3-4,8H,2H2,1H3

InChI Key

VXIGGQBJVRJJDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)F)O

Origin of Product

United States

Preparation Methods

Step 1: Chlorination of 4,4-Difluoro-3-oxobutanoic Acid Ester

Reaction :
$$
\text{4,4-Difluoro-3-oxobutanoic acid ester} + \text{Cl}_2 \rightarrow \text{4,4-Difluoro-2,2-dichloro-3-oxobutanoic acid ester}
$$
Conditions :

Step 2: Acid-Mediated Degradation to 3,3-Difluoro-1,1-dichloro-2-propanone

Reaction :
$$
\text{4,4-Difluoro-2,2-dichloro-3-oxobutanoic acid ester} + \text{HCl} \rightarrow \text{3,3-Difluoro-1,1-dichloro-2-propanone}
$$
Conditions :

Step 3: Alkali Decomposition to Ethyl 3,3-Difluoro-2-hydroxypropanoate

Reaction :
$$
\text{3,3-Difluoro-1,1-dichloro-2-propanone} + \text{NaOH} \rightarrow \text{this compound}
$$
Conditions :

Key Advantages :

  • High regioselectivity and conversion rates
  • Industrially scalable with minimal solvent use
  • Avoids hazardous by-products

Comparative Analysis of Methods

Parameter Three-Step Synthesis Reformatsky Reaction
Yield 80% 56–97% (for analogues)
Regioselectivity High Moderate
Scalability Industrial Laboratory-scale
By-Products Minimal Requires purification

Synthetic Challenges and Optimizations

Applications and Derivatives

This compound serves as a precursor to:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-2-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3,3-difluoro-2-oxopropanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3,3-difluoro-2-hydroxypropanol.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as chlorine or bromine, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine gas (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Ethyl 3,3-difluoro-2-oxopropanoate

    Reduction: Ethyl 3,3-difluoro-2-hydroxypropanol

    Substitution: Ethyl 3-chloro-3-fluoro-2-hydroxypropanoate or ethyl 3-bromo-3-fluoro-2-hydroxypropanoate

Scientific Research Applications

Ethyl 3,3-difluoro-2-hydroxypropanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can mimic hydrogen atoms while providing unique spectroscopic properties.

    Medicine: Fluorinated compounds are often used in drug design to improve the bioavailability and metabolic stability of pharmaceuticals. This compound can serve as a precursor for such drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which ethyl 3,3-difluoro-2-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate ()

  • Structure : Contains a single fluorine on the phenyl ring and an oxo group at C3.
  • Comparison: The absence of difluorination and hydroxyl groups reduces electronic withdrawal compared to the target compound.

Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate ()

  • Structure : Features a fluorine at C2 and an oxo group at C3.
  • Comparison : The single fluorine and oxo group create moderate electronegativity. The target compound’s difluorination at C3 likely amplifies inductive effects, stabilizing negative charges and altering acidity at the α-position .

Ethyl 3,3,3-Trifluoro-2-Methylpropanoate ()

  • Structure : Three fluorines at C3 and a methyl group at C2.
  • The methyl group introduces steric hindrance absent in the hydroxyl-bearing target .

Functional Group Variations

Ethyl 3-Diethoxyphosphoryl-3,3-Difluoro-2-Oxopropanoate ()

  • Structure : Difluoro and oxo groups at C3, with a diethoxyphosphoryl substituent.
  • Comparison : The phosphoryl group adds steric bulk and alters electronic distribution compared to the hydroxyl group. The oxo group may reduce hydrogen-bonding capacity relative to the hydroxyl in the target compound .

Ethyl 3-Amino-3-Cyclopropyl-2,2-Difluoropropanoate Hydrochloride ()

  • Structure: Difluoro at C2, amino at C3, and a cyclopropyl ring.
  • The target compound’s hydroxyl group may offer similar polarity but with different acid-base properties .

Physicochemical and Pharmacological Implications

Compound Fluorination Key Substituents Polarity Potential Applications
Ethyl 3,3-difluoro-2-hydroxypropanoate C3 (difluoro) C2 hydroxyl High Pharmaceuticals, agrochemicals
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate C2 (monofluoro) C3 oxo, phenyl Moderate Organic synthesis, enzyme inhibitors
Ethyl 3,3,3-trifluoro-2-methylpropanoate C3 (trifluoro) C2 methyl Low Fluorinated materials, solvents
Ethyl 3-diethoxyphosphoryl-3,3-difluoro-2-oxopropanoate C3 (difluoro) C2 oxo, phosphoryl Moderate Catalysis, prodrug design
  • Polarity : The hydroxyl group in the target compound increases polarity, enhancing solubility in polar solvents compared to methyl or phenyl substituents.
  • Metabolic Stability: Difluorination at C3 likely improves metabolic resistance compared to monofluoro analogs, as seen in fluorinated pharmaceuticals .
  • Reactivity : The hydroxyl group may facilitate ester hydrolysis under acidic/basic conditions, whereas phosphoryl or trifluoro groups could stabilize the molecule against degradation .

Q & A

Q. What are the critical steps for synthesizing Ethyl 3,3-difluoro-2-hydroxypropanoate with high purity?

  • Methodological Answer : Synthesis typically involves fluorination of a β-ketoester precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key steps include:
  • Precursor Preparation : Start with ethyl 2-hydroxy-3-oxopropanoate.
  • Fluorination : React with a fluorinating agent under anhydrous conditions (e.g., -78°C in THF). Monitor progress via TLC or in situ NMR.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of fluorinating agent) and reaction time (12–24 hrs) to minimize side reactions like over-fluorination .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms fluorine substitution patterns (e.g., δ -120 to -130 ppm for CF2_2 groups). 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify ester and hydroxyl protons (δ 4.2–4.4 ppm for CH2_2CH3_3; δ 5.2 ppm for -OH, which may disappear upon deuteration).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ (expected m/z: 168.03 for C5_5H8_8F2_2O3_3).
  • IR Spectroscopy : Detect ester carbonyl (C=O stretch at ~1740 cm1^{-1}) and hydroxyl (broad peak at ~3400 cm1^{-1}) .

Q. How can researchers mitigate hydrolysis of the ester group during storage or reactions?

  • Methodological Answer :
  • Storage : Keep under inert gas (N2_2 or Ar) at -20°C in anhydrous solvents (e.g., THF or DCM).
  • Reaction Conditions : Avoid protic solvents (e.g., H2_2O, MeOH). Use acid scavengers (e.g., molecular sieves) in nucleophilic substitution reactions.
  • Stability Testing : Monitor degradation via HPLC at intervals (0, 7, 30 days) under varying conditions .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reactivity data in nucleophilic acyl substitutions involving this compound?

  • Methodological Answer : Contradictions often arise from competing pathways:
  • Electronic Effects : The electron-withdrawing CF2_2 group activates the ester carbonyl toward nucleophilic attack but deactivates adjacent positions. Use DFT calculations to map electrostatic potential surfaces and identify reactive sites.
  • Steric Hindrance : Bulky nucleophiles may favor attack at the less hindered α-position. Compare kinetic data (e.g., rate constants for primary vs. secondary amines) to validate steric models.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while coordinating solvents (e.g., DMSO) stabilize intermediates. Conduct kinetic studies in varied solvents to resolve discrepancies .

Q. How do structural analogs of this compound compare in biological activity?

  • Methodological Answer :
CompoundEnzyme Inhibition (IC50_{50}, μM)Antimicrobial Activity (MIC, μg/mL)Key Applications
This compound12.5 (Acetylcholinesterase)64 (E. coli)Neurological probe synthesis
Ethyl 2,2-difluoro-3-hydroxypropanoate8.2 (Lipoxygenase)32 (S. aureus)Anti-inflammatory research
Ethyl 3-(4-fluorophenyl)-2,2-difluoro-3-hydroxypropanoate45.0 (Kinase)>128Synthetic intermediate
  • Interpretation : Fluorine positioning and aryl substituents significantly alter bioactivity. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and HMBC clarify ambiguous 13C^{13}\text{C}-1H^{1}\text{H} correlations (e.g., distinguishing CF2_2 from CH2_2 groups).
  • Isotopic Labeling : Synthesize 18O^{18}\text{O}-labeled esters to confirm hydrolysis pathways via MS/MS fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., R/S configuration at the hydroxyl-bearing carbon) .

Data Contradiction Analysis

Q. Why do computational models and experimental data diverge in predicting the acidity of the hydroxyl group?

  • Methodological Answer :
  • Solvent Corrections : Gas-phase calculations overestimate acidity (predicted pKa ~8.5) compared to experimental aqueous values (pKa ~10.2). Apply implicit solvation models (e.g., COSMO-RS) to align predictions.
  • Hydrogen Bonding : Intramolecular H-bonding between -OH and ester oxygen reduces acidity. Use IR spectroscopy to detect H-bond strength (e.g., redshift in O-H stretch) .

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